molecular formula C14H14O2 B3034429 3,4-Dimethoxybiphenyl CAS No. 17423-55-1

3,4-Dimethoxybiphenyl

Cat. No. B3034429
CAS RN: 17423-55-1
M. Wt: 214.26 g/mol
InChI Key: FPCOBRBMNPKVRC-UHFFFAOYSA-N
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Description

3,4-Dimethoxybiphenyl is a chemical compound with the molecular formula C14H14O2 . It has a molecular weight of 214.26 . The compound is also known by the synonym 3,3’-Bianisole .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxybiphenyl consists of two benzene rings connected by a single bond, with each benzene ring having a methoxy (OCH3) group attached to it . The benzene rings are coplanar due to the centrosymmetric nature of the molecule .


Physical And Chemical Properties Analysis

3,4-Dimethoxybiphenyl has a density of 1.1±0.1 g/cm3, a boiling point of 318.6±30.0 °C at 760 mmHg, and a flash point of 125.3±24.1 °C . It also has a molar refractivity of 64.2±0.3 cm3, a polar surface area of 18 Å2, and a molar volume of 202.7±3.0 cm3 .

Scientific Research Applications

Safety And Hazards

3,4-Dimethoxybiphenyl should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of ingestion or contact with skin or eyes, seek medical attention .

Future Directions

While specific future directions for 3,4-Dimethoxybiphenyl are not mentioned in the search results, it’s worth noting that lignin, vanillin, and divanillin-based resins have recently attracted attention due to their potential for high-performance natural fiber composite applications . This suggests that 3,4-Dimethoxybiphenyl and related compounds may have potential future applications in this area.

properties

IUPAC Name

1,2-dimethoxy-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-15-13-9-8-12(10-14(13)16-2)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCOBRBMNPKVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxybiphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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